molecular formula C27H16BrClF3N5O5 B11525696 N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11525696
M. Wt: 662.8 g/mol
InChI Key: MWCQKCMISVQJBD-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The chloro group can be replaced with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C27H16BrClF3N5O5

Molecular Weight

662.8 g/mol

IUPAC Name

N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H16BrClF3N5O5/c1-41-18-6-2-14(3-7-18)21-13-22(27(30,31)32)36-25(34-21)23(29)24(35-36)26(38)33-16-10-17(37(39)40)12-20(11-16)42-19-8-4-15(28)5-9-19/h2-13H,1H3,(H,33,38)

InChI Key

MWCQKCMISVQJBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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